Molecular Weight-Driven Lipophilicity Differentiation: 8-Oxaspiro[4.5]decan-1-amine (MW 155.24) vs. 7,7-Dimethyl Analog (MW 183.29)
The unsubstituted 8-oxaspiro[4.5]decan-1-amine (MW 155.24) provides the lowest molecular weight entry point in its scaffold class, with a calculated LogP of 1.29 . In comparison, the 7,7-dimethyl derivative (2167993-49-7) carries an additional 28.05 Da (MW 183.29) , which incrementally increases lipophilicity and steric demand. In drug discovery programs, this 18% molecular weight difference is highly meaningful: the unsubstituted parent compound maintains a lower LogP, translating to potentially higher aqueous solubility and better compliance with Lipinski's Rule of Five for oral bioavailability. Users prioritizing fragment-based screening or seeking a minimal pharmacophore weight should select the parent (1558105-22-8) over any alkyl-substituted analog.
| Evidence Dimension | Molecular Weight (g/mol) / Calculated LogP |
|---|---|
| Target Compound Data | MW = 155.24 g/mol; cLogP (estimated) = 1.29 |
| Comparator Or Baseline | 7,7-Dimethyl-8-oxaspiro[4.5]decan-1-amine: MW = 183.29 g/mol |
| Quantified Difference | ΔMW = +28.05 g/mol (+18.1%); LogP increase ~0.5–0.8 log units estimated from methylene contributions |
| Conditions | Physicochemical property comparison; cLogP from Leyan database calculated values |
Why This Matters
Lower MW and LogP directly enhance the compound's suitability for fragment-based drug discovery and improve compliance with oral bioavailability guidelines, reducing downstream attrition risk.
